molecular formula C14H18ClN3O2 B1471198 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1787896-62-1

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1471198
M. Wt: 295.76 g/mol
InChI Key: WZJXIHIDUQWSAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could be related to the compound , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to "4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride" have been explored for their DNA binding capabilities. Hoechst 33258, a well-known minor groove binder with a bis-benzimidazole structure, is used for DNA staining and cell cycle analysis, hinting at potential applications of similar compounds in cell biology and diagnostics U. Issar, R. Kakkar, 2013.

Therapeutic Applications

The 1,3,4-oxadiazole ring, a feature of the compound , is associated with a variety of therapeutic potentials. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This wide range of bioactivities makes these derivatives interesting for the development of new medications G. Verma et al., 2019.

Drug Design and Pharmacology

The structural motif of the compound , particularly the 1,3,4-oxadiazole ring, is beneficial for binding with different enzymes and receptors through weak interactions, suggesting applications in rational drug design and pharmacology. This structural feature is advantageous for developing novel therapeutic agents with high specificity and efficacy G. Verma et al., 2019.

Antitubercular Activity

The 1,3,4-oxadiazole derivatives, such as those related to the compound in focus, have shown promising antitubercular activity, suggesting their potential in addressing tuberculosis, a significant global health issue. This opens pathways for further research into novel antitubercular agents M. Asif, 2014.

properties

IUPAC Name

5-(2-methoxyphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)14-16-13(17-19-14)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXIHIDUQWSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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